3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by a pyrrolopyridine core structure with a bromomethyl group attached to the third position of the pyrrole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolopyridine derivatives.
Bromination Reaction: The key step involves the bromination of the pyrrolopyridine core. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(carboxymethyl)-1H-pyrrolo[2,3-b]pyridine
Reduction: 3-(methyl)-1H-pyrrolo[2,3-b]pyridine
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and probes.
Medicine: It has potential therapeutic applications, including the design of kinase inhibitors and other pharmaceutical agents.
Industry: Its unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-(Bromomethyl)quinoline
2-(Bromomethyl)quinoline
2-(Bromomethyl)thiophene
3-(Bromomethyl)pyridine
Properties
IUPAC Name |
3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSVMQHYWFENCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CBr)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675420 | |
Record name | 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174007-40-9 | |
Record name | 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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